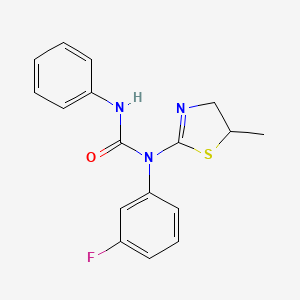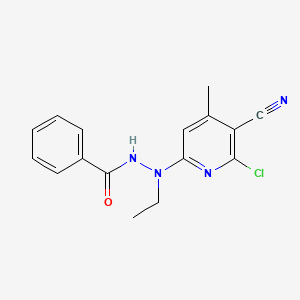![molecular formula C18H22N2O4 B15001262 (1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(2,4,5-trimethoxyphenyl)methanone](/img/structure/B15001262.png)
(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(2,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a synthetic organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of a trimethoxybenzoyl group attached to a pyrrolopyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves the following steps:
Formation of the Pyrrolopyrazine Core: The pyrrolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced through an acylation reaction using 2,4,5-trimethoxybenzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring or the pyrrolopyrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s trimethoxybenzoyl group is known to enhance its binding affinity and specificity towards these targets, leading to modulation of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with applications in cancer and bacterial infections.
Uniqueness: 1-METHYL-2-(2,4,5-TRIMETHOXYBENZOYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is unique due to its specific structural features, including the pyrrolopyrazine core and the trimethoxybenzoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H22N2O4/c1-12-14-6-5-7-19(14)8-9-20(12)18(21)13-10-16(23-3)17(24-4)11-15(13)22-2/h5-7,10-12H,8-9H2,1-4H3 |
Clé InChI |
QOCPXFAFSPNNCA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CN2CCN1C(=O)C3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-benzyl-4-(furan-2-yl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15001181.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001195.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)



![2-amino-7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001243.png)
![7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001249.png)

![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B15001265.png)
![2-((4-chlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001270.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B15001273.png)
